

Application Notes and Protocols for HPLC Quantification of Ceftaroline in Plasma

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These application notes provide detailed methodologies for the quantification of **Ceftaroline** in human plasma using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

Method 1: Rapid HPLC-UV Method for Ceftaroline Quantification

This method, adapted from Alarcia-Lacalle et al., describes a simple and rapid HPLC-UV method suitable for high-throughput analysis in clinical and research settings.[1][2][3][4][5]

Quantitative Data Summary



Parameter	Value	Reference
Linearity Range	0.25 - 40 μg/mL	[1][2][3]
Lower Limit of Quantification (LLOQ)	0.25 μg/mL	[2]
Retention Time	~4.7 minutes	[3]
Intra-day Precision (CV%)	≤ 5.8%	_
Inter-day Precision (CV%)	≤ 7.5%	_
Intra-day Accuracy (RE%)	-5.3% to 6.0%	_
Inter-day Accuracy (RE%)	-3.0% to 4.0%	
Detection Wavelength	238 nm	[1][2][3]

Experimental Protocol

- 1. Materials and Reagents:
- Ceftaroline dihydrochloride standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Drug-free human plasma (with K3EDTA as anticoagulant)
- 2. Instrumentation:
- HPLC system with a UV detector
- C18 analytical column (e.g., 5 μm, 4.6 x 150 mm)
- Centrifuge capable of 10,000 x g and 4°C



3. Preparation of Solutions:

- Stock Solution (1 mg/mL): Dissolve Ceftaroline dihydrochloride in a 1:1 (v/v) mixture of water and methanol.[3] Prepare fresh daily.
- Working Solutions: Dilute the stock solution with water to prepare working solutions at concentrations of 400, 200, 100, 50, 10, 5, and 2.5 μg/mL.[2]
- Calibration Standards: Prepare calibration standards by spiking 100 μL of each working solution into 900 μL of drug-free human plasma to obtain final concentrations of 40, 20, 10, 5, 1, 0.5, and 0.25 μg/mL.[2]
- Quality Control (QC) Samples: Prepare QC samples at three concentration levels (e.g., low, medium, and high) in the same manner as the calibration standards.[2]
- 4. Sample Preparation:
- To a 100 μL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 μL of methanol.[2]
- Vortex the mixture thoroughly.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
- Collect the supernatant and inject 20 μL into the HPLC system.[2][3]
- 5. Chromatographic Conditions:
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 238 nm.[1][2][3]
- Run Time: Less than 5 minutes.[1][2][3]



6. Data Analysis:

- Construct a calibration curve by plotting the peak area of Ceftaroline against the nominal concentration of the calibration standards.
- Perform a linear regression analysis with a 1/concentration weighting factor.
- Determine the concentration of Ceftaroline in the QC and unknown samples from the calibration curve.

Method Validation

The method should be validated according to FDA and EMA guidelines.[2] Key validation parameters include:

- Selectivity: Assessed by analyzing blank plasma samples from different sources to ensure no endogenous interferences at the retention time of Ceftaroline.
- Linearity and Range: Determined by analyzing the calibration standards over the specified concentration range. The correlation coefficient (R) should be > 0.99.[2]
- Precision and Accuracy: Evaluated by analyzing QC samples at multiple concentration levels
 on the same day (intra-day) and on different days (inter-day). The coefficient of variation
 (CV) for precision should be ≤15% (≤20% for LLOQ), and the relative error (RE) for accuracy
 should be within ±15% (±20% for LLOQ).
- Stability: **Ceftaroline** stability in plasma should be assessed under various conditions, including short-term storage at room temperature, long-term storage at -20°C and -80°C, and after freeze-thaw cycles.[2] **Ceftaroline** in plasma samples was found to be stable at -80°C for at least 3 months.[1][2][3][4][5]

Method 2: HPLC-MS/MS Method for Simultaneous Quantification

For higher sensitivity and selectivity, an HPLC-tandem mass spectrometry (MS/MS) method can be employed. This method allows for the simultaneous determination of **Ceftaroline** and other antibiotics.[6][7]



Ouantitative Data Summary

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	0.2 mg/L	[7]
Intra-run Precision (CV%)	1.22% to 9.35%	[7]
Between-run Precision (CV%)	1.61% to 9.36%	[7]
Run Time	~3 minutes	[6][7]

Experimental Protocol

- 1. Materials and Reagents:
- · Ceftaroline standard
- Ceftaroline-d4 (internal standard)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetic acid
- Ammonium acetate
- Drug-free human plasma (with K3EDTA as anticoagulant)
- 2. Instrumentation:
- HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- On-line solid-phase extraction (SPE) system.
- Phenyl-hexyl analytical column.
- 3. Preparation of Solutions:



- Stock Solutions: Prepare individual stock solutions of **Ceftaroline** and the internal standard in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with appropriate dilutions of the **Ceftaroline** stock solution.[6]
- Internal Standard Working Solution: Prepare a working solution of Ceftaroline-d4 in methanol.
- 4. Sample Preparation:
- To 100 μ L of plasma sample, add 200 μ L of methanol containing the internal standard (**Ceftaroline**-d4).[6]
- Vortex the mixture.
- Centrifuge at 13,000 x g for 15 minutes at 4°C.[6]
- Transfer the supernatant to an autosampler vial and inject 10 μL into the LC-MS/MS system.
- 5. LC-MS/MS Conditions:
- On-line SPE: Use an appropriate SPE column for sample clean-up and concentration.
- Chromatographic Separation: Utilize a phenyl-hexyl column with a gradient elution program.
- Mobile Phase A: Water with 0.1% acetic acid and 10 mM ammonium acetate.
- Mobile Phase B: Acetonitrile.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for Ceftaroline and its internal standard.
- 6. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard.



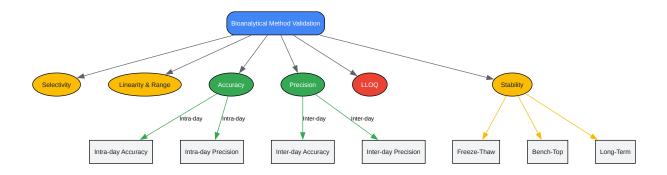
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of **Ceftaroline** in the unknown samples from the calibration curve.

Visualizations



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Caption: Experimental workflow for HPLC-UV quantification of **Ceftaroline** in plasma.



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Caption: Key parameters for bioanalytical method validation.



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